6-Chloro-1,3,5-triazine-2,4-diamine

Environmental Monitoring Herbicide Metabolite Analysis Water Quality

Procure 6-Chloro-1,3,5-triazine-2,4-diamine as the ultimate common degradate of atrazine/simazine for environmental LC-MS/MS methods, not transient N-alkylated analogs. Its reactive chlorine enables rapid diversification for SAR studies; high melting point (>300°C) supports heat-resistant polymer synthesis. Ensure assay reproducibility with 13C3-labeled analog (CAS 1216850-33-7).

Molecular Formula C3H4ClN5
Molecular Weight 145.55 g/mol
CAS No. 3397-62-4
Cat. No. B021410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,3,5-triazine-2,4-diamine
CAS3397-62-4
Synonyms2,4-Diamino-6-chloro-1,3,5-triazine;  2,4-Diamino-6-chloro-s-triazine;  NSC 680830;  2,4-Diamino-6-chlorotriazine;  2-Chloro-1,3,5-triazine-4,6-diamine;  NSC 7965;  2-Chloro-4,6-bis(amino)-1,3,5-triazine;  2-Chloro-4,6-bisamino-s-triazine;  6-Chloro-2,4-diam
Molecular FormulaC3H4ClN5
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)Cl)N)N
InChIInChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
InChIKeyFVFVNNKYKYZTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

6-Chloro-1,3,5-triazine-2,4-diamine (CAS 3397-62-4) Procurement Specification and Analytical Profile


6-Chloro-1,3,5-triazine-2,4-diamine (CAS 3397-62-4), also referred to as 2-chloro-4,6-diamino-1,3,5-triazine or DACT, is a foundational heterocyclic building block characterized by a 1,3,5-triazine core bearing one reactive chlorine atom and two amino groups [1]. Its molecular formula is C3H4ClN5, with a molecular weight of 145.55 g/mol [1]. This compound is functionally related to 1,3,5-triazine-2,4-diamine and 2-chloro-1,3,5-triazine [1]. It is primarily recognized as the ultimate common degradate/metabolite of several widely used s-triazine herbicides, including atrazine, simazine, and propazine, making it an essential analytical standard in environmental fate and monitoring studies [2].

6-Chloro-1,3,5-triazine-2,4-diamine Selection Rationale: Why Substituting Close Triazine Analogs Introduces Experimental Risk


In scientific procurement, substituting 6-chloro-1,3,5-triazine-2,4-diamine with a seemingly similar triazine analog—such as its N-alkylated derivatives like deethylatrazine or deisopropylatrazine—can fundamentally alter the intended research outcome. While these compounds share the same chlorinated triazine core, the presence or absence of ethyl or isopropyl groups on the amino functionalities dramatically changes their physicochemical properties, environmental fate, and biological interactions [1]. For instance, DACT is the terminal, more polar metabolite in the degradation pathway of atrazine, whereas its alkylated counterparts are transient intermediates with different adsorption coefficients and microbial degradation kinetics [1]. Therefore, generic substitution without a head-to-head analytical or activity verification is likely to introduce uncontrolled variables, compromising the reproducibility of environmental assays, structure-activity relationship (SAR) studies, or synthetic derivatization projects.

Procurement-Grade Evidence for 6-Chloro-1,3,5-triazine-2,4-diamine: Comparative Performance Data vs. Analogs


Environmental Relevance: Quantitative Superiority as a Common Herbicide Degradate in Groundwater Monitoring

6-Chloro-1,3,5-triazine-2,4-diamine (DACT) is the most frequently detected and abundant terminal degradate of the triazine herbicide class in U.S. groundwater, appearing in 51% of all detections in a major national assessment, far exceeding the detection frequencies of parent compounds like atrazine (34%) and other metabolites like deethylatrazine (31%) [1]. This quantitative prevalence establishes DACT as the superior analytical standard for comprehensive environmental monitoring and exposure assessment, as it provides a more reliable indicator of long-term triazine contamination.

Environmental Monitoring Herbicide Metabolite Analysis Water Quality

Synthetic Utility: Defined DMSO Solubility Enables Favorable In Vitro Experimental Handling

6-Chloro-1,3,5-triazine-2,4-diamine exhibits a quantified solubility of approximately 40 mg/mL (274.82 mM) in DMSO with sonication (<60°C) . In contrast, a common lipophilic analog, N-tert-butyl-N'-acetyl-6-chloro-1,3,5-triazine-2,4-diamine, has a much lower aqueous solubility of just 8 µg/mL at pH 7.4 [1]. This ~5000-fold higher solubility in a standard organic co-solvent makes DACT significantly more amenable to preparing concentrated stock solutions for in vitro screening or synthetic transformations.

Medicinal Chemistry Assay Development Solubility

Synthetic Accessibility: Higher Atom Economy vs. N-Alkylated Derivatives

6-Chloro-1,3,5-triazine-2,4-diamine is synthesized in a single, high-yielding step from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and ammonia [1]. This direct synthesis contrasts with the multi-step, lower-atom-economy routes often required for its N-alkylated analogs like atrazine or simazine, which necessitate controlled sequential amine substitutions [2]. The inherent simplicity and efficiency of its preparation translates to a more cost-effective and reliably available building block for large-scale derivatization projects.

Process Chemistry Building Block Synthesis

Environmental Safety Profile: Lower Daphnia Acute Toxicity vs. Parent Herbicides

In aquatic toxicity assays, 6-chloro-1,3,5-triazine-2,4-diamine (DACT) demonstrates lower acute toxicity to Daphnia magna (water flea) compared to its parent herbicide, atrazine. DACT has a reported 48-hour EC50 of 85 mg/L, whereas atrazine's EC50 is 6.9 mg/L, indicating DACT is over 12 times less toxic to this aquatic invertebrate [1].

Ecotoxicology Aquatic Toxicity Safety

Thermal Stability for Reaction Compatibility: A Significantly Higher Melting Point Than N-Alkylated Derivatives

6-Chloro-1,3,5-triazine-2,4-diamine possesses a melting point of >300-320°C [1], which is exceptionally high compared to common N-alkylated derivatives. For example, the melting point of atrazine is 175-177°C [2]. This thermal stability, quantitatively ~125°C higher, is a direct consequence of its extensive intermolecular hydrogen bonding network between the free amino groups and the triazine nitrogens.

Material Science Thermal Analysis Reaction Engineering

Proven Utility as a Versatile Synthetic Intermediate for Antifungal Lead Generation

A series of eight 6-chloro-1,3,5-triazine-2,4-diamine derivatives, synthesized via nucleophilic substitution of the reactive chlorine atom, demonstrated significant antifungal activity against Aspergillus flavus [1]. Molecular docking studies confirmed that these derivatives target urate oxidase, a crucial enzyme in the fungal purine degradation pathway, with binding energies that correlated with their observed in vitro potency [1]. This underscores the compound's value not as an active itself, but as a privileged scaffold for generating biologically active molecules.

Medicinal Chemistry Antifungal Agents Molecular Docking

Optimal Use Cases for Procuring 6-Chloro-1,3,5-triazine-2,4-diamine (CAS 3397-62-4)


As an Analytical Reference Standard for Long-Term Groundwater Monitoring of Triazine Herbicides

Given that DACT is the most frequently detected and persistent degradate of atrazine and related herbicides in U.S. groundwater, with a 51% detection frequency [1], this compound is the optimal choice for analytical laboratories developing or validating LC-MS/MS or GC-MS methods for comprehensive environmental fate studies. Its use as a primary reference standard ensures accurate quantification of the most relevant long-term exposure marker.

As a Foundational Scaffold in Medicinal Chemistry for Antifungal SAR Studies

Researchers engaged in developing novel antifungal agents should procure this compound as a core scaffold. Its reactive chlorine atom facilitates rapid diversification into libraries of N-substituted derivatives, which have demonstrated target engagement with urate oxidase from Aspergillus flavus [2]. This enables efficient exploration of structure-activity relationships (SAR) for lead optimization.

As a Thermally Stable Precursor for High-Temperature Polymer and Material Synthesis

Due to its exceptionally high melting point (>300°C) and dual amino functionalities, this diamine monomer is well-suited for synthesizing heat-resistant polyamides, polyimides, or triazine-based covalent organic frameworks (COFs) [3]. Its thermal robustness makes it a superior choice over lower-melting N-alkylated analogs for reactions requiring prolonged heating in high-boiling solvents or for creating materials intended for high-temperature applications.

As an Internal Standard in ADME Studies Using Stable-Isotope Labeled (SIL) Analogs

For drug metabolism and pharmacokinetics (DMPK) researchers investigating triazine-containing drug candidates, the availability of a 13C3-labeled analog (CAS 1216850-33-7) from the same synthetic route provides a quantitative advantage. This allows for the procurement of both the unlabeled DACT for synthesis and its SIL version for use as a precise internal standard in LC-MS bioanalysis, facilitating accurate quantification in complex biological matrices.

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